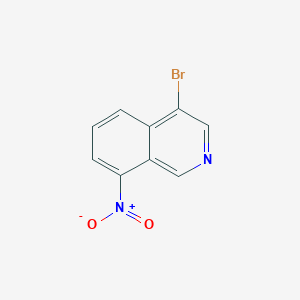

4-Bromo-8-nitroisoquinoline

CAS No.: 677702-62-4

Cat. No.: VC6832869

Molecular Formula: C9H5BrN2O2

Molecular Weight: 253.055

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 677702-62-4 |

|---|---|

| Molecular Formula | C9H5BrN2O2 |

| Molecular Weight | 253.055 |

| IUPAC Name | 4-bromo-8-nitroisoquinoline |

| Standard InChI | InChI=1S/C9H5BrN2O2/c10-8-5-11-4-7-6(8)2-1-3-9(7)12(13)14/h1-5H |

| Standard InChI Key | KPCPLMDZUBRAKV-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=NC=C2C(=C1)[N+](=O)[O-])Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Bromo-8-nitroisoquinoline features a fused benzene-pyridine ring system (isoquinoline core) substituted with a bromine atom at position 4 and a nitro group at position 8. Its molecular formula is C₉H₅BrN₂O₂, with a molecular weight of 253.055 g/mol. The compound’s IUPAC name is 4-bromo-8-nitroisoquinoline, and its structural uniqueness arises from the electronic effects of the electron-withdrawing nitro group and the bulky bromine atom, which influence reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 677702-62-4 | |

| Molecular Formula | C₉H₅BrN₂O₂ | |

| Molecular Weight | 253.055 g/mol | |

| IUPAC Name | 4-bromo-8-nitroisoquinoline | |

| SMILES | C1=CC2=C(C=NC=C2C(=C1)N+[O-])Br | |

| InChI Key | KPCPLMDZUBRAKV-UHFFFAOYSA-N |

Synthesis and Manufacturing

General Synthetic Strategies

Although direct synthesis protocols for 4-bromo-8-nitroisoquinoline are sparsely documented, analogous methods for brominated isoquinoline derivatives provide insights. The synthesis typically involves:

-

Core Formation: Constructing the isoquinoline ring via methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions.

-

Functionalization: Introducing bromine and nitro groups through electrophilic substitution or metal-catalyzed coupling .

A patent (US6500954B1) describes bromination of isoquinoline using N-bromosuccinimide (NBS) in sulfuric acid at low temperatures (-25°C), yielding 5-bromoisoquinoline . While this method targets the 5-position, modifying reaction conditions (e.g., temperature, catalyst) could favor bromination at the 4-position. Subsequent nitration using mixed acids (HNO₃/H₂SO₄) might introduce the nitro group at position 8 .

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction | Reagents/Conditions | Target Intermediate |

|---|---|---|---|

| 1 | Isoquinoline bromination | NBS, H₂SO₄, -25°C | 4-bromoisoquinoline |

| 2 | Nitration | HNO₃, H₂SO₄, 0–5°C | 4-bromo-8-nitroisoquinoline |

Challenges in Synthesis

-

Regioselectivity: Achieving precise bromination at the 4-position requires careful control of electronic and steric factors. Nitration at the 8-position may compete with other positions, necessitating optimized reaction conditions .

-

Purification: Separation of positional isomers (e.g., 4-bromo vs. 5-bromo) remains a hurdle, often requiring chromatography or recrystallization .

Analytical Characterization

Spectroscopic Techniques

-

Mass Spectrometry: Expected molecular ion peak at m/z 253 (M⁺) with isotopic peaks characteristic of bromine.

-

NMR: Anticipated signals include aromatic protons (δ 7.5–9.0 ppm) and distinct splitting patterns due to bromine’s magnetic anisotropy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume